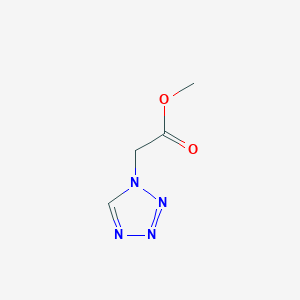

methyl 1H-tetrazol-1-ylacetate

Beschreibung

Significance of Methyl 1H-Tetrazol-1-ylacetate in Contemporary Chemical Science

The importance of this compound in modern chemical science stems from its role as a key intermediate in the synthesis of complex molecules. atomfair.com In pharmaceutical development, it is utilized in the production of tetrazole-containing drugs. The presence of the tetrazole ring can enhance the metabolic stability of drug candidates. atomfair.com A notable application is in the synthesis of cephalosporin (B10832234) antibiotics, such as cefazolin. pharmaffiliates.com It also serves as a precursor for angiotensin II receptor antagonists, which are used in treating cardiovascular diseases. atomfair.com The ester group within the molecule provides a site for further chemical modifications, such as hydrolysis or transesterification, allowing for the attachment of other molecular fragments. atomfair.com

Beyond pharmaceuticals, this compound is employed in materials science. Its high nitrogen content makes it a candidate for the development of high-energy density materials (HEDMs). atomfair.com These materials are of interest for applications requiring a rapid release of energy and gases, such as in propellants or gas generators. acs.orgsioc-journal.cn The compound's versatility makes it a subject of ongoing research for creating new functional materials and potential agrochemicals. atomfair.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 55633-19-7 |

| Molecular Formula | C4H6N4O2 |

| Molecular Weight | 142.12 g/mol |

| IUPAC Name | methyl 2-(1H-tetrazol-1-yl)acetate |

| Synonyms | Methyl Tetrazole-1-acetate |

| Physical Form | Solid |

| Purity | Typically ≥95% |

Data sourced from multiple references. atomfair.comcymitquimica.comsigmaaldrich.com

Overview of the Tetrazole Moiety in Medicinal Chemistry and Materials Science

The functional core of this compound is the tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms. hilarispublisher.com This ring system is not found in nature but has become profoundly important in several scientific fields due to its unique properties. bohrium.com

In medicinal chemistry , the tetrazole moiety is highly valued as a bioisostere of the carboxylic acid group. hilarispublisher.combohrium.com This means it can replace a carboxylic acid group in a drug molecule while maintaining or even improving its biological activity. hilarispublisher.com This substitution is beneficial because tetrazoles often exhibit greater metabolic stability, increased lipophilicity (which can improve cell membrane penetration), and better bioavailability compared to their carboxylic acid counterparts. hilarispublisher.commdpi.com Consequently, the tetrazole ring is a structural component in numerous pharmaceuticals, including those with antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. hilarispublisher.combohrium.comresearchgate.net The World Health Organization has recognized the tetrazole ring as an important descriptor in drug design. hilarispublisher.com

In materials science , the high nitrogen content of the tetrazole ring is its most significant feature. acs.org This characteristic leads to a high positive heat of formation, meaning that upon decomposition, tetrazole-based compounds can release a large amount of energy and nitrogen gas. icm.edu.pl This property makes them valuable as components in explosives, rocket propellants, and gas generators for applications like automotive airbags. acs.orgsioc-journal.cn They are considered more environmentally friendly ("greener") alternatives in some energetic applications. acs.org The stable ring structure also lends itself to applications in photography and imaging technologies. acs.org

Table 2: Applications of the Tetrazole Moiety

| Field | Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Bioisostere for Carboxylic Acids | Improves metabolic stability and pharmacokinetic profile. hilarispublisher.combohrium.com |

| Antibacterial/Antifungal Agents | The heterocyclic structure contributes to antimicrobial activity. hilarispublisher.com | |

| Anticancer Drugs | Forms the scaffold of various compounds with antiproliferative effects. rsc.org | |

| Antihypertensive Drugs | Key component in drugs like angiotensin II receptor blockers. atomfair.com | |

| Materials Science | High-Energy Materials (Explosives, Propellants) | High nitrogen content leads to significant energy release upon decomposition. acs.orgsioc-journal.cn |

| Gas Generators (e.g., Airbags) | Produces a large volume of nitrogen gas. acs.org | |

| Photography and Imaging | Used in the formulation of imaging chemicals. acs.org |

Structure

2D Structure

Eigenschaften

IUPAC Name |

methyl 2-(tetrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-10-4(9)2-8-3-5-6-7-8/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQJVEFCNZKVRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=NN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390029 | |

| Record name | methyl 1H-tetrazol-1-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55633-19-7 | |

| Record name | methyl 1H-tetrazol-1-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms of Methyl 1h Tetrazol 1 Ylacetate

Established Synthetic Pathways for Methyl 1H-Tetrazol-1-ylacetate

The construction of this compound is primarily accomplished through multicomponent reactions that efficiently assemble the target molecule from simple precursors. An alternative, though less direct, route involves the synthesis of the corresponding carboxylic acid followed by esterification.

Cycloaddition Reactions in Tetrazole Synthesis

The core of the this compound structure is the tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms. The most proficient method for constructing this ring system is through cycloaddition reactions. acs.orgresearchgate.net

The formation of the tetrazole ring is a classic example of a [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. researchgate.netnih.gov This reaction involves a 1,3-dipole (an azide (B81097) source) reacting with a dipolarophile (a one-carbon component). In the context of 1-substituted tetrazoles, this typically involves the reaction of an azide with an isocyanide or a nitrile derivative. researchgate.netnih.gov

For this compound, the synthesis is often achieved via a one-pot, multicomponent reaction that combines the cycloaddition with the installation of the N-substituent. A well-documented method involves reacting a glycine (B1666218) ester salt (like glycine ethyl ester hydrochloride), an orthoformic acid ester (such as triethyl orthoformate), and an azide source (for instance, trimethylsilyl (B98337) azide). google.comgoogle.com In this process, the reactants combine to form an intermediate that undergoes cyclization to yield the 1-substituted tetrazole ring with the acetate (B1210297) side chain already in place. google.comresearchgate.net This convergent approach is highly efficient, often resulting in high yields of the desired ester. google.com

Esterification Techniques for this compound Formation

There are two primary approaches to obtaining the methyl ester form of 1H-tetrazol-1-ylacetate.

Direct Synthesis: As described in the multicomponent reaction pathway, using a glycine methyl ester salt as a precursor directly yields this compound. This is the most direct and atom-economical method. google.com Patent literature describes reacting glycine ethyl ester hydrochloride with trimethyl orthoformate and trimethylsilyl azide, which results in the corresponding ethyl ester in high yield (96.2%). A similar reaction using glycine methyl ester would directly produce the target compound. google.com

Two-Step Synthesis via the Carboxylic Acid: An alternative pathway involves first synthesizing the free acid, 1H-tetrazole-1-acetic acid. prepchem.com This can be achieved using precursors like glycine, triethyl orthoformate, and sodium azide in glacial acetic acid. The resulting acid can then be isolated and subsequently esterified to form the methyl ester. Standard esterification procedures, such as the Fischer esterification, where the carboxylic acid is refluxed with methanol (B129727) in the presence of a strong acid catalyst (e.g., sulfuric acid), can be employed for this conversion. masterorganicchemistry.com While viable, this two-step process is less direct than the multicomponent approach.

Precursor Compounds and Reactant Optimization in Synthesis

The successful synthesis of this compound hinges on the appropriate selection and optimization of precursor compounds and reaction conditions. The key reactants are derived from the multicomponent synthesis approach.

| Precursor Type | Specific Examples | Role in Synthesis | Reference |

|---|---|---|---|

| Amino Acid Derivative | Glycine methyl ester, Glycine ethyl ester hydrochloride | Provides the nitrogen atom for the N1 position and the acetate backbone. | google.comgoogle.com |

| One-Carbon Source | Triethyl orthoformate, Trimethyl orthoformate | Provides the C5 carbon atom of the tetrazole ring. | google.comorganic-chemistry.org |

| Azide Source | Sodium azide (NaN₃), Trimethylsilyl azide (TMSN₃) | Provides three of the four nitrogen atoms for the tetrazole ring via cycloaddition. | google.comorganic-chemistry.org |

| Solvent/Catalyst | Glacial acetic acid, Yb(OTf)₃, Zinc salts | Serves as the reaction medium and can catalyze the cycloaddition. | organic-chemistry.org |

Reactant Optimization: Optimization of the reaction involves several critical parameters. The molar ratios of the reactants are crucial; for instance, a slight excess of the azide source is often used to ensure complete conversion. acs.orgnih.gov Temperature and reaction time are also key variables that need to be controlled to maximize yield and minimize side reactions. For example, one patented procedure specifies heating the reaction mixture at 70°C for 3 hours. google.com The choice of solvent can significantly influence the reaction rate and outcome, with solvents like DMSO, methanol, and DMF being commonly used for tetrazole synthesis. acs.orgnih.gov Furthermore, the use of Lewis or Brønsted acid catalysts can enhance the rate of the azide-nitrile cycloaddition by activating the nitrile (or equivalent) moiety. organic-chemistry.org

Reaction Mechanisms Governing the Formation and Transformation of this compound

The formation of the N1-substituted tetrazole ring is governed by fundamental organic reaction mechanisms, primarily involving nucleophilic substitution to establish the substituent on the ring.

Nucleophilic Substitution Reactions Involving the Tetrazole Ring

The formation of the N1-C bond in this compound is a result of a nucleophilic substitution process. In the multicomponent synthesis, the amino group of the glycine ester acts as a nucleophile. The reaction between the glycine ester and the orthoformate generates an intermediate which is then attacked by the azide. The subsequent cyclization to form the tetrazole ring results in the glycine ester moiety being attached to the N1 position.

This selective N-alkylation at the N1 position is a critical aspect of the synthesis. The alkylation of the tetrazole ring can, in principle, occur at either the N1 or N2 positions, and the regioselectivity is influenced by factors such as the nature of the reactants, steric hindrance, and the reaction mechanism (SN1 vs. SN2 characteristics). rsc.orgnih.govresearchgate.net In the multicomponent synthesis of this compound, the reaction conditions and sequence of bond formation favor the formation of the N1-substituted isomer. The mechanism ensures that the substituent from the amino acid precursor is directed specifically to the N1 position, leading to the desired product. researchgate.net

Hydrolysis and Condensation Reactions of Tetrazole Esters

The ester functional group in this compound is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This process can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, this compound can be hydrolyzed to yield 1H-tetrazole-1-acetic acid and methanol. This reaction is reversible, and its equilibrium nature means it often does not proceed to completion. libretexts.org The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): When heated with a strong base like sodium hydroxide, the ester undergoes saponification. libretexts.org This reaction is irreversible and results in the formation of an alcohol (methanol) and the corresponding carboxylate salt (sodium 1H-tetrazol-1-ylacetate). libretexts.org The term saponification originates from the process of soap making, which involves the hydrolysis of fatty acid esters. libretexts.org

Condensation Reactions: Tetrazole esters can also participate in condensation reactions, where two molecules combine to form a larger molecule with the elimination of a smaller molecule, such as water or an alcohol. A notable application is the use of functionalized tetrazoles as "latent active esters" for the synthesis of amide bonds. acs.org In this strategy, an N-functionalized tetrazole can be thermally activated to rearrange into a highly reactive ester intermediate. This active ester can then react with an amine to form a stable amide bond, demonstrating a sophisticated condensation pathway where the tetrazole moiety facilitates the coupling. acs.org For instance, an N-2,4-dinitrophenyltetrazole can be heated to generate an active ester, which subsequently reacts with benzylamine (B48309) to yield the corresponding amide. acs.org

Advanced Synthetic Strategies and Novel Approaches

Modern synthetic chemistry seeks to improve efficiency, selectivity, and environmental sustainability. The synthesis of this compound and related tetrazole derivatives has benefited significantly from such advanced strategies.

Enzymatic Synthesis and Biocatalysis for this compound

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild conditions. Lipases are a class of enzymes that have been successfully employed in the kinetic resolution of tetrazole-containing esters through enantioselective hydrolysis. nih.gov

In a study on acetates with a tetrazole moiety, various lipases were tested for their ability to catalyze enantioselective hydrolysis. Novozyme SP 435, an immobilized lipase, was particularly effective, yielding optically active alcohols and their corresponding acetates with very high optical purity (95%-99% ee) and excellent enantioselectivity (E>100). nih.gov This principle of enzymatic kinetic resolution can be applied to chiral analogues of this compound. The enzyme selectively hydrolyzes one enantiomer of the racemic ester at a much faster rate, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers, one as the hydrolyzed acid and the other as the unreacted ester.

Table 1: Lipase-Catalyzed Enantioselective Hydrolysis of Tetrazole Esters nih.gov

| Enzyme | Substrate | Products | Optical Purity (ee) | Enantioselectivity (E) |

|---|---|---|---|---|

| Novozyme SP 435 | Racemic 4-(5-aryl-2H-tetrazol-2yl)butan-2-yl acetate | Optically active alcohol and remaining acetate | 95%-99% | >100 |

Multicomponent Reactions (MCRs) for Tetrazole Incorporation

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. nih.govbenthamdirect.com These reactions are highly valued for their atom economy, efficiency, and ability to rapidly generate molecular diversity. nih.goveurekaselect.com The Ugi-azide four-component reaction (U-4CR) is a prominent MCR used for synthesizing 1,5-disubstituted tetrazoles. acs.orgbenthamdirect.com

The classical Ugi reaction involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. In the Ugi-azide variant, the carboxylic acid is replaced with hydrazoic acid (often generated in situ from sodium azide). The reaction proceeds through the formation of an α-amino-nitrilium ion intermediate, which is then trapped by the azide anion. Subsequent intramolecular cyclization yields the 1,5-disubstituted tetrazole ring system. This method provides a powerful and flexible route to complex tetrazole derivatives from simple and readily available starting materials. acs.org

Chemo- and Regioselectivity in Synthesis

A significant challenge in the synthesis of N-substituted tetrazoles, such as this compound, is controlling the regioselectivity of the substitution. The tetrazole ring has two potential sites for alkylation (N1 and N2), leading to the formation of regioisomers. The synthesis of this compound specifically requires the alkylation to occur at the N1 position.

The outcome of the alkylation is influenced by several factors, including the nature of the substituent at the C5 position of the tetrazole, the alkylating agent, the solvent, and the reaction conditions. researchgate.net For instance, an efficient and highly regioselective synthesis of 1-methyl-1H-tetrazoles has been described using methyl 2,2,2-trichloroacetimidate as the methylating agent, achieving high yields of the N1-methylated products. researchgate.net DFT (Density Functional Theory) calculations are often used to rationalize the observed regioselectivity, providing insights that can guide the rational design of synthetic strategies to favor the desired isomer. researchgate.net

Another approach involves the reaction of 2H-azirines with arynes to selectively produce 3-(2-benzyl-2H-tetrazol-5-yl)-indole derivatives, demonstrating high control over the final structure. nih.gov Achieving high chemo- and regioselectivity is crucial for synthesizing structurally pure compounds and avoiding tedious separation processes. mdpi.com

Green Chemistry Approaches in Tetrazole Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. eurekaselect.com The synthesis of tetrazoles has been a fertile ground for the application of these principles. benthamdirect.com

Key green approaches in tetrazole synthesis include:

Multicomponent Reactions (MCRs): As discussed previously, MCRs like the Ugi-azide reaction are inherently green due to their high atom economy and reduction of intermediate isolation steps, which minimizes solvent use and waste generation. benthamdirect.comeurekaselect.com

Use of Greener Solvents: Many traditional methods for tetrazole synthesis use toxic organic solvents. Green methodologies promote the use of safer alternatives like water, or conducting reactions under solvent-free conditions. benthamdirect.comjchr.org

Advanced Catalysis: The development of novel catalytic systems is a cornerstone of green chemistry. For tetrazole synthesis, this includes the use of metal-based nanocatalysts, which offer high efficiency and can often be easily separated and recycled. jchr.orgtandfonline.comamerigoscientific.com For example, a copper(II) complex has been used to efficiently catalyze the [3+2] cycloaddition of sodium azide to nitriles in green solvents, improving yields and avoiding toxic reagents. jchr.org

Energy Efficiency: The use of microwave irradiation can accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. rug.nl

Table 2: Comparison of Green Chemistry Approaches in Tetrazole Synthesis

| Approach | Principle | Advantages | Example |

|---|---|---|---|

| Multicomponent Reactions | Atom Economy, Step Economy | Reduced waste, time, and energy consumption. eurekaselect.com | Ugi-azide reaction for 1,5-disubstituted tetrazoles. acs.org |

| Green Solvents | Use of non-toxic, renewable solvents | Reduced environmental impact and improved safety. benthamdirect.com | Water-mediated synthesis of tetrazole derivatives. benthamdirect.com |

| Nanocatalysis | High efficiency, recyclability | Lower catalyst loading, easy separation, reduced waste. tandfonline.com | Copper(II) complex for [3+2] cycloaddition. jchr.org |

Derivatization and Structural Modifications of Methyl 1h Tetrazol 1 Ylacetate

Strategies for Functionalization of the Tetrazole Core

The tetrazole ring, with its four nitrogen atoms and one carbon atom, presents a unique platform for chemical functionalization. guidechem.com The reactivity of the tetrazole core can be exploited to introduce a variety of functional groups, thereby creating complex molecular architectures. guidechem.com

Introduction of Diverse Functional Groups

The functionalization of the tetrazole ring often involves the introduction of substituents at the C5 position. This can be achieved through various synthetic methodologies. For instance, C-H deprotonation of N-protected tetrazoles using organometallic reagents like Grignard reagents can generate a metalated intermediate. nih.govorganic-chemistry.org This intermediate can then react with a range of electrophiles, such as aldehydes, ketones, and Weinreb amides, to introduce new functional groups at the C5 position. nih.govorganic-chemistry.org This approach allows for the creation of a library of 5-substituted tetrazole derivatives. nih.gov The choice of protecting group on the tetrazole nitrogen is crucial for the success of this strategy, with groups like the p-methoxybenzyl (PMB) group being readily cleavable under oxidative or acidic conditions. organic-chemistry.org

Another strategy involves the use of multicomponent reactions (MCRs). The Passerini three-component reaction (PT-3CR), for example, can be employed to synthesize novel tetrazole building blocks, such as diversely protected tetrazole aldehydes. beilstein-journals.orgnih.gov These building blocks can then be utilized in further MCRs, like the Ugi reaction, to incorporate the tetrazole moiety into more complex, drug-like molecules. beilstein-journals.orgnih.gov This building block approach offers flexibility in the placement of the tetrazole group within a scaffold and allows for subsequent modifications due to the protected nature of the tetrazole. beilstein-journals.orgnih.gov

Thiol Protection and Alkylation Strategies

The introduction of sulfur-containing functional groups, particularly thiols, onto the tetrazole core is another important functionalization strategy. 1-Methyl-1H-tetrazole-5-thiol, for instance, can be derivatized through reactions with epoxides. semanticscholar.org The mercapto group of the tetrazole can participate in the ring-opening of epoxides, leading to the formation of derivatives with hydroxyl and thioether functionalities. semanticscholar.org This strategy has been successfully applied to synthesize compounds like 1-(2-hydroxyethoxy)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propan-2-ol and 1,3-bis[(1-methyl-1H-tetrazol-5-yl)thio]propan-2-ol. semanticscholar.org

Alkylation is a common method for modifying the tetrazole ring, but it can lead to a mixture of N1 and N2 isomers. nih.gov To achieve regioselective N1-alkylation, specific reaction conditions are required. The use of highly pure lithium tetrazolate and a solvent system of aqueous ethanol (B145695) has been shown to suppress the formation of the N2-isomer, leading to pure N1-substituted products. nih.gov This method allows for the introduction of various alkyl groups onto the tetrazole ring using alkyl bromides as reagents. nih.gov

Synthesis of Methyl 1H-Tetrazol-1-ylacetate Derivatives

The ester functionality of this compound is a key site for derivatization, allowing for the synthesis of a variety of derivatives, including amides, hydrazides, and subsequently, Schiff bases and other heterocyclic systems.

Tetrazole Amides and Hydrazides from this compound

The conversion of the methyl ester group of this compound into an amide or hydrazide is a fundamental step in the synthesis of more complex derivatives. The reaction of the ester with hydrazine (B178648) hydrate (B1144303) readily yields the corresponding acetohydrazide, 2-(1H-tetrazol-1-yl)acetohydrazide. This hydrazide serves as a crucial intermediate for further functionalization.

Similarly, the ester can be converted to various amides by reacting it with different amines. For example, N-2,4-dinitrophenyltetrazoles can act as latent active esters, which upon activation, can react with a wide range of amines to form amide bonds in high yields. nih.gov This methodology has been shown to be tolerant of various functional groups and can be applied to the synthesis of a diverse array of amides. nih.gov

Schiff Base Derivatives

The acetohydrazide derivative of this compound is a versatile precursor for the synthesis of Schiff bases. Schiff bases, which contain a carbon-nitrogen double bond (imine), are formed by the condensation reaction of the hydrazide with various aromatic or heterocyclic aldehydes. belnauka.by This reaction is typically carried out by refluxing the hydrazide and the aldehyde in a suitable solvent like ethanol. The resulting Schiff bases can be isolated as crystalline solids and are often characterized by spectroscopic methods such as IR and NMR. belnauka.by A wide variety of substituted aldehydes can be used in this reaction, leading to a library of Schiff base derivatives with different substitution patterns on the aromatic ring.

Hybrid Heterocyclic Compounds Incorporating the Tetrazole Moiety

The tetrazole moiety from this compound can be incorporated into larger, hybrid heterocyclic systems. These hybrid compounds often combine the tetrazole ring with other heterocyclic structures, such as thiazole, thiophene, or thiadiazole. nih.gov

For instance, tetrazole-thiazole hybrids can be synthesized by reacting 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole with thiocarbamoyl compounds. nih.gov Similarly, tetrazole-thiophene hybrids can be prepared from the same bromoacetylated tetrazole precursor through reaction with substituted thiocarbamoyl compounds containing a nitrile function. nih.gov The synthesis of tetrazole-thiadiazole hybrids can be achieved through a multi-step process involving the formation of a hydrazonoyl bromide intermediate, which then undergoes cyclization. nih.gov

Another approach to hybrid heterocycles involves the cyclization of Schiff bases derived from tetrazole acetohydrazides. For example, reaction of a tetrazole N-aroylhydrazone with thioglycolic acid can lead to the formation of tetrazole-4-thiazolidinone derivatives. researchgate.net Alternatively, treatment of these hydrazones with acetic anhydride (B1165640) can yield 2,5-oxadiazoline derivatives. researchgate.net These reactions demonstrate the utility of this compound as a starting material for the construction of complex, multi-ring heterocyclic systems.

Energetic Derivatives of Tetrazoles

The tetrazole ring, a key structural feature of this compound, is a foundational component for a variety of high-energy-density materials (HEDMs). The high nitrogen content and significant positive enthalpy of formation of the tetrazole ring contribute to the release of large amounts of energy upon decomposition, with the primary byproduct being environmentally benign dinitrogen gas. mdpi.com The development of energetic derivatives from tetrazole scaffolds, such as that in this compound, is a subject of considerable research.

Strategies to enhance the energetic properties of tetrazole-based compounds often involve N-oxidation or the formation of nitrogen-rich salts. nih.gov For instance, the oxidation of a tetrazole ring can increase both the oxygen balance and the crystal density of the resulting compound. nih.gov Another common approach is the introduction of energetic functional groups, such as nitro (-NO2) or azido (B1232118) (-N3) groups, onto the tetrazole core or its side chains. rsc.org

Research into compounds like 1-hydroxy-5-methyltetrazole, a related tetrazole derivative, demonstrates how salification with nitrogen-rich bases can drastically improve energetic performance. By reacting the tetrazole with bases like ammonia, hydroxylamine, or guanidine, energetic salts are formed that exhibit superior detonation properties compared to the parent compound. mdpi.com For example, the formation of an ammonium (B1175870) salt from 1-hydroxy-5-methyltetrazole resulted in a material with a calculated detonation velocity significantly higher than that of Trinitrotoluene (TNT). mdpi.com

The thermal stability of these energetic derivatives is a critical factor for their practical application. Differential thermal analysis (DTA) is used to determine the decomposition temperatures of these materials. While some highly energetic salts may have excellent detonation performance, they can be limited by low thermal stability. mdpi.com For instance, the hydroxylammonium salt of 1-hydroxy-5-methyltetrazole shows good performance but has a relatively low decomposition temperature of 141 °C, whereas the corresponding guanidinium (B1211019) salt is much more stable, decomposing at 256 °C. mdpi.com

Below is a table summarizing the energetic properties of several energetic salts derived from a 1-hydroxy-5-methyltetrazole scaffold, illustrating the impact of different cations on performance.

| Compound/Salt | Decomposition Temperature (°C) | Calculated Detonation Velocity (m/s) | Calculated Detonation Pressure (kbar) |

| 1-hydroxy-5-methyltetrazole | 194 | --- | --- |

| Ammonium Salt | 229 | 7982 | 230 |

| Hydroxylammonium Salt | 141 | ~8000 | ~212-230 |

| Hydrazinium Salt | 224 | ~8000 | ~212-230 |

| Guanidinium Salt | 256 | 7090 | --- |

This data is derived from research on 1-hydroxy-5-methyltetrazole and serves as an illustrative example of energetic derivatization of a tetrazole ring. mdpi.com

Impact of Structural Modifications on Chemical Reactivity

Structural modifications to this compound can significantly influence its chemical reactivity, stability, and physical properties. These modifications can occur at several positions: the substituent at the C5 position of the tetrazole ring, the nitrogen atoms of the ring itself, or the acetate (B1210297) side chain.

The proton at the C5 position of an N-substituted tetrazole ring can be removed by a strong base, creating a reactive intermediate. This allows for the introduction of various electrophiles, leading to 1,5-disubstituted tetrazoles. mdpi.com This pathway is crucial for creating more complex molecules and functionalizing the tetrazole core. researchgate.net

Alkylation is a common modification that affects the N1 and N2 positions of the tetrazole ring. In a basic medium, the tetrazole can be deprotonated, and subsequent reaction with an alkylating agent typically yields a mixture of 1- and 2-alkyltetrazole regioisomers. mdpi.com The ratio of these isomers is influenced by factors such as reaction temperature and the steric and electronic nature of the substituents on both the tetrazole ring and the alkylating agent. mdpi.com

Modifications to the acetate side chain of this compound open up further avenues for derivatization. The ester group can be hydrolyzed to a carboxylic acid, which can then be converted into amides, other esters, or used as a handle for attaching the molecule to larger structures. The methylene (B1212753) bridge connecting the acetate group to the tetrazole ring can also be a site for modification, although this is less common. The reactivity of this side chain allows for the synthesis of compounds like 5-((1H-tetrazol-1-yl)methyl)-4-R-4H-1,2,4-triazole-3-thiols, where the acetate moiety has been transformed into a triazole ring system. researchgate.net

Advanced Applications in Medicinal Chemistry and Drug Discovery Research

Methyl 1H-Tetrazol-1-ylacetate as a Bioisostere in Drug Design

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physical and chemical properties, is a cornerstone of modern drug design. The tetrazole moiety, a key feature of this compound, is a well-established bioisostere, primarily for the carboxylic acid group and the cis-amide bond. nih.govbeilstein-journals.org This mimicry allows for the optimization of pharmacokinetic and pharmacodynamic properties of drug candidates. uq.edu.au

Carboxylic Acid Mimicry

The 5-substituted 1H-tetrazole ring is widely recognized as a superior bioisostere for the carboxylic acid functionality. nih.gov This is attributed to several key similarities:

Comparable Acidity: The tetrazole ring has a pKa value similar to that of a carboxylic acid, allowing it to exist in an anionic form at physiological pH, which is often crucial for receptor binding. researchgate.net

Similar Size and Shape: The spatial arrangement of the nitrogen atoms in the tetrazole ring mimics the geometry of the carboxylate group, enabling similar interactions with biological targets. researchgate.net

Enhanced Lipophilicity: Tetrazoles are generally more lipophilic than their carboxylic acid counterparts, which can lead to improved membrane permeability and oral bioavailability. researchgate.net

Metabolic Stability: The tetrazole ring is often more resistant to metabolic degradation than the carboxylic acid group, potentially leading to a longer duration of action. nih.govresearchgate.net

These properties have led to the incorporation of the tetrazole moiety, often introduced via precursors like this compound, into numerous FDA-approved drugs.

Cis-Amide Mimicry

The 1,5-disubstituted tetrazole ring can also serve as a bioisosteric replacement for the cis-amide bond in peptides. nih.govresearchgate.net While the trans-conformation of the amide bond is predominant in peptides, the cis-conformation is critical for certain biological activities and protein structures, such as in type VI β-turns. springernature.comnih.gov The rigid, planar structure of the tetrazole ring can lock the peptide backbone into a cis-like conformation, which can be advantageous for:

Receptor Binding: Mimicking the bioactive conformation of a peptide at its receptor. springernature.com

Increased Potency: Enhancing the binding affinity and efficacy of peptide-based drugs.

Improved Stability: Increasing resistance to enzymatic degradation by proteases.

Role in the Synthesis of Therapeutically Significant Compounds

This compound and its derivatives are crucial intermediates in the synthesis of a variety of commercially successful drugs. Its reactive nature allows for its incorporation into complex molecular scaffolds, contributing the vital tetrazole pharmacophore.

Antibacterial Agents (e.g., Cefazolin, Cephalosporins)

This compound is a key precursor in the synthesis of cefazolin, a first-generation cephalosporin (B10832234) antibiotic. google.comnih.gov Cefazolin is widely used to treat bacterial infections of the skin, lungs, bones, and urinary tract. nih.gov In the synthesis of cefazolin, the (1H-tetrazol-1-yl)acetyl side chain is attached to the 7-aminocephalosporanic acid (7-ACA) nucleus. pu.edu.pk An efficient method involves the acylation of 7-ACA with an activated form of 1H-tetrazol-1-ylacetic acid, such as its methyl ester (this compound). google.com This enzymatic synthesis process, utilizing penicillin G amidase, offers a more environmentally friendly and efficient alternative to traditional chemical methods. google.com

Table 1: Synthesis of Cefazolin

| Precursor | Reagent | Product | Therapeutic Use |

|---|

Antihypertensive Agents (e.g., Losartan, Valsartan)

The tetrazole moiety is a hallmark of the "sartan" class of angiotensin II receptor blockers (ARBs), which are widely prescribed for the treatment of hypertension. this compound derivatives are instrumental in constructing the characteristic biphenyltetrazole structure of these drugs.

Losartan: The synthesis of losartan, the first ARB to be marketed, involves the formation of the tetrazole ring on a biphenyl scaffold. newdrugapprovals.orgresearchgate.net Various synthetic routes have been developed, often involving the reaction of a cyano group with an azide (B81097) source to form the tetrazole ring in a late-stage step. researchgate.netunits.it The tetrazole group in losartan is crucial for its antagonist activity at the angiotensin II type 1 (AT1) receptor.

Valsartan: Valsartan is another widely used ARB for treating high blood pressure and heart failure. nih.govresearchgate.net Efficient syntheses of valsartan often involve the coupling of a pre-formed tetrazole-containing fragment. nih.govresearchgate.net For instance, a key step can be the Negishi coupling of a metalated 5-phenyl-1-trityl-1H-tetrazole with an appropriate aryl bromide. nih.gov Another approach involves the reaction of 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole with L-valine methyl ester. google.com

Table 2: Key Antihypertensive Agents Synthesized Using Tetrazole Chemistry

| Drug | Mechanism of Action | Key Synthetic Step |

|---|---|---|

| Losartan | Angiotensin II Receptor Blocker | Formation of tetrazole ring from a nitrile precursor newdrugapprovals.orgresearchgate.net |

Anticancer Agents

The tetrazole scaffold is increasingly being explored for its potential in the development of novel anticancer agents. nih.govnih.gov The inclusion of a tetrazole moiety, often derived from intermediates like this compound, can enhance the metabolic stability and bioavailability of drug candidates. nih.gov Tetrazole-containing compounds have shown a wide range of anticancer activities, targeting various mechanisms. chalcogen.ronih.gov Research has demonstrated that tetrazole derivatives can induce apoptosis and exhibit cytotoxic effects against various human tumor cell lines. nih.govchalcogen.ro The versatility of the tetrazole ring allows for its incorporation into diverse molecular architectures to create new anticancer drug candidates with improved efficacy. nih.gov

Antifungal and Antiviral Agents

Derivatives of this compound have demonstrated notable efficacy as both antifungal and antiviral agents. The tetrazole moiety is a key feature in many antifungal compounds, and its incorporation into the this compound backbone has yielded promising results. nih.govnih.gov

In the realm of antifungal research, novel 2,5-disubstituted tetrazole derivatives have been synthesized and evaluated for their activity against various fungal strains. For instance, certain derivatives have shown high cell growth inhibition (97-99%) against Candida albicans at concentrations ranging from 16 to 0.0313 μg/mL. nih.gov The mechanism of action for some of these compounds has been linked to the disruption of the fungal plasma membrane. nih.gov

The following table summarizes the antifungal activity of selected tetrazole derivatives, highlighting their potential as potent antifungal agents.

| Compound ID | Fungal Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

| Compound 5c | C. albicans | - | nih.gov |

| Compound 5d | C. albicans | - | nih.gov |

| Compound D2 | C. albicans | <0.008 | nih.gov |

| Compound D2 | Cryptococcus neoformans | <0.008 | nih.gov |

| Compound D2 | Aspergillus fumigatus | 2 | nih.gov |

In terms of antiviral applications, research has shown that certain tetrazolylpyrimidines, which can be conceptually derived from the this compound scaffold, exhibit moderate in vitro activity against the H1N1 subtype of the influenza A virus. nih.gov One such derivative, {5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid, demonstrated a selectivity index twice as high as the reference drug rimantadine, indicating a favorable safety and efficacy profile. nih.gov

Anti-inflammatory and Analgesic Agents

The anti-inflammatory and analgesic potential of this compound derivatives has been a significant area of investigation. The tetrazole ring is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

A series of 4,5-dihydro-1,5-diaryl-1H-pyrazole-3-substituted-heteroazoles, including tetrazole derivatives, have been synthesized and screened for their anti-inflammatory activity. nih.gov In preclinical models, such as the carrageenan-induced rat paw edema test, certain tetrazole derivatives have shown potent anti-inflammatory effects, comparable to or even exceeding that of standard drugs like diclofenac sodium. nih.gov

The analgesic properties of tetrazole derivatives have also been documented. In studies using the tail-flick method, a model for assessing pain, some novel tetrazole derivatives have demonstrated significant analgesic activity. For example, one study reported a compound with 359% analgesic activity, which was comparable to the standard drug diclofenac sodium. ymerdigital.com

The table below presents data on the anti-inflammatory and analgesic activity of selected tetrazole derivatives.

| Compound ID | Test Model | Activity | Reference |

| Compound 61 | Carrageenan-induced rat paw edema | Most potent in series | nih.gov |

| AC2-T4 | Tail flick method | 359% analgesic activity | ymerdigital.com |

| AC2-T3 | Tail flick method | 268% analgesic activity | ymerdigital.com |

| AC2-T2 | Tail flick method | 204% analgesic activity | ymerdigital.com |

Anti-Alzheimer's Disease Agents

The development of effective treatments for Alzheimer's disease (AD) is a major challenge in modern medicine. Derivatives of this compound are being explored for their potential to combat this neurodegenerative disorder. The tetrazole moiety has been incorporated into molecules designed to inhibit key enzymes associated with AD, such as acetylcholinesterase (AChE) and beta-secretase 1 (BACE1). nih.gov

Recent studies have focused on theophylline derivatives bearing a tetrazole scaffold. nih.gov These compounds have been designed to inhibit AChE, an enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for memory and cognition. One such compound exhibited an IC50 of 15.68 μM for AChE inhibition. nih.gov The ability of these compounds to interact with the AChE enzyme is often attributed to van der Waals interactions, including π-stacking. nih.gov

Antidiabetic Agents

The global prevalence of diabetes has spurred the search for novel antidiabetic agents. The tetrazole ring, due to its bioisosteric relationship with the carboxylic acid group, is a key component in the design of new therapies for type 2 diabetes mellitus (T2DM). nih.gov Derivatives of this compound have been investigated for their potential to target various pathways involved in glucose metabolism.

Tetrazole derivatives have been shown to act as agonists for peroxisome proliferator-activated receptors (PPARs), inhibit protein tyrosine phosphatase 1B (PTP1B), and modulate other targets relevant to diabetes. nih.gov For example, a series of 1-[(5-substituted phenyl)-4, 5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives have been synthesized and screened for their in vivo antidiabetic activity in streptozotocin-induced diabetic models. researchgate.net Several of these compounds exhibited prominent antidiabetic activity. researchgate.net

The following table highlights the antidiabetic potential of certain tetrazole derivatives.

| Compound ID | Activity | Model | Reference |

| 4b, 4g, 4h, 4j | Prominent antidiabetic activity | Streptozotocin-induced diabetic model | researchgate.net |

| 4i | Moderate antidiabetic activity | Streptozotocin-induced diabetic model | researchgate.net |

Modulation of Biological Activity through Tetrazole Incorporation

The incorporation of a tetrazole moiety, as seen in this compound, is a widely used strategy in medicinal chemistry to modulate the biological activity of a lead compound. The tetrazole ring is considered a bioisostere of the carboxylic acid group, meaning it has similar physical and chemical properties that allow it to interact with biological targets in a comparable manner. hilarispublisher.comhilarispublisher.com

However, the tetrazole group offers several advantages over a carboxylic acid. It is generally more metabolically stable, which can lead to improved pharmacokinetic profiles. hilarispublisher.com The replacement of a carboxylic acid with a tetrazole can also increase a compound's lipophilicity and bioavailability, and in some cases, reduce side effects. hilarispublisher.comtandfonline.com The planar, electron-rich nature of the tetrazole ring allows it to participate in various noncovalent interactions with biological targets, which can enhance binding affinity and potency. tandfonline.com

Structure-Activity Relationship (SAR) Studies of Tetrazole Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into how different substituents on the tetrazole ring and other parts of the molecule influence their biological activity.

In the context of antifungal agents, SAR studies have shown that the presence and position of different substituents on a phenyl ring attached to the tetrazole scaffold can play a significant role in both the antifungal activity and whether the compound is fungistatic or fungicidal. nih.gov For antiviral compounds, the nature and position of substituents within the tetrazole ring have been shown to notably affect their activity against influenza A viruses. mdpi.com

Pharmacokinetic and Pharmacodynamic Considerations

The pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of tetrazole derivatives are critical for their development as therapeutic agents. The tetrazole moiety often confers favorable pharmacokinetic characteristics. hilarispublisher.com

Tetrazole-containing compounds are generally characterized by good metabolic stability. hilarispublisher.comnih.gov This is because the tetrazole ring is resistant to many of the metabolic transformations that a carboxylic acid group might undergo. tandfonline.com This enhanced stability can lead to a longer half-life and improved oral bioavailability. From a pharmacodynamic perspective, the ability of the tetrazole ring to act as a bioisostere for carboxylic acids allows these compounds to effectively interact with a wide range of biological targets. benthamdirect.com

Computational and Theoretical Studies of Methyl 1h Tetrazol 1 Ylacetate

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are instrumental in understanding the fundamental properties of "methyl 1H-tetrazol-1-ylacetate" at the atomic level. Methodologies such as Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed to model molecular structures and energies. For instance, in studies of structurally related heterocyclic compounds, DFT methods, particularly with the B3LYP functional and a 6-31G(d,p) basis set, have been shown to accurately reproduce molecular geometries determined by X-ray crystallography. researchgate.net

These calculations can provide valuable insights into the electronic distribution, bond lengths, bond angles, and vibrational frequencies of "this compound". The molecular electrostatic potential (MEP) can also be calculated to identify regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting non-covalent interactions with other molecules.

Table 1: Representative Theoretical Methods in Molecular Modeling

| Method | Description | Application to this compound |

| Hartree-Fock (HF) | An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. | Provides a baseline for electronic structure and geometry optimization. |

| Density Functional Theory (DFT) | A method that uses the electron density to calculate the energy of a system. Functionals like B3LYP are widely used. | Offers a good balance between accuracy and computational cost for geometry optimization, energy calculations, and prediction of spectroscopic properties. |

| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock method that includes electron correlation. | Can provide more accurate energy calculations, particularly for conformational analysis. |

Conformational Analysis and Tautomerism

The tetrazole ring of "this compound" can exist in different tautomeric forms, primarily the 1H and 2H tautomers. researchgate.netresearchgate.net Theoretical calculations are essential for determining the relative energies of these tautomers and predicting which form is more stable. For the parent tetrazole, theoretical studies have shown the 1H and 2H tautomers to have distinct stabilities. researchgate.net

Furthermore, the acetate (B1210297) side chain introduces additional conformational flexibility. Rotation around the single bonds allows the molecule to adopt various spatial arrangements. A comprehensive conformational analysis would involve scanning the potential energy surface by systematically rotating key dihedral angles to identify low-energy conformers. For a related compound, (tetrazol-5-yl)-acetic acid, computational studies have identified multiple stable conformers, with the most stable ones being influenced by intramolecular interactions. scispace.com Similar analyses for "this compound" would be crucial for understanding its preferred shape in different environments.

Table 2: Potential Tautomers of the Tetrazole Ring

| Tautomer | Description |

| 1H-tetrazole | The proton is attached to the N1 position of the tetrazole ring. |

| 2H-tetrazole | The proton is attached to the N2 position of the tetrazole ring. |

Binding Mode Predictions and Ligand-Target Interactions

Computational methods are widely used to predict how a small molecule like "this compound" might bind to a biological target, such as an enzyme or receptor. nih.gov Molecular docking is a common technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on their predicted binding affinity. nih.gov

For more accurate predictions, molecular dynamics (MD) simulations can be employed. MD simulations model the movement of atoms over time, providing insights into the flexibility of both the ligand and the target, as well as the stability of the predicted binding pose. nih.gov For systems involving metal ions, such as metalloenzymes, more advanced quantum mechanics/molecular mechanics (QM/MM) methods may be necessary to accurately describe the electronic interactions between the ligand and the metal center. nih.gov These multiscale approaches can provide a more reliable prediction of the binding mode and interactions that stabilize the ligand-target complex. nih.gov

Computational Enzyme Design for Enhanced Synthesis

Computational enzyme design is an emerging field that aims to create new enzymes or improve existing ones for specific catalytic tasks. nih.govnih.gov While natural enzymes are highly efficient, they may not be optimal for industrial processes or the synthesis of novel compounds. nih.govelifesciences.org Computational methods can be used to design an enzyme's active site to specifically bind a substrate like "this compound" and catalyze a desired reaction for its synthesis or modification.

The process often starts with a "theozyme," which is a theoretical model of the active site with the ideal arrangement of catalytic residues to stabilize the reaction's transition state. nih.gov This theozyme is then incorporated into a stable protein scaffold, and the surrounding amino acids are optimized to support the catalytic geometry. This approach has the potential to generate tailor-made enzymes for the efficient and stereoselective synthesis of "this compound" and its derivatives. elifesciences.org

Emerging Research Directions and Future Perspectives

Methyl 1H-Tetrazol-1-ylacetate in Advanced Materials Science

The inherent properties of the tetrazole moiety, such as high nitrogen content and significant positive heat of formation, position this compound and its derivatives as key components in the field of advanced materials.

Tetrazole-based compounds are of considerable interest in the development of high-energy-density materials (HEDMs). The high nitrogen content of the tetrazole ring leads to the release of a large amount of energy and the formation of the stable, non-toxic dinitrogen gas (N₂) upon decomposition. mdpi.com Research is focused on synthesizing novel nitrogen-rich salts and derivatives that exhibit superior detonation performance while maintaining low sensitivity to external stimuli like impact and friction. researchgate.netresearcher.life

The introduction of specific functional groups to the tetrazole ring is a key strategy to enhance energetic properties. For instance, incorporating N-hydroxy functionalities can improve the oxygen balance and density, leading to higher detonation velocities. mdpi.com Similarly, creating unsaturated bonds between tetrazole rings can induce planarity in the molecule, which in turn enhances its density. rsc.org

Current research trends also emphasize the development of more environmentally friendly or "green" energetic materials that are less toxic. mdpi.com Polymer-bonded explosives (PBXs) incorporating tetrazole-based compounds are being investigated to improve safety and mechanical properties. researcher.life Binders such as ethylene-vinyl acetate (B1210297) copolymer (EVA), polyvinyl butyral (PVB), and polyvinyl acetate (PVAc) are used to reduce the hygroscopicity and sensitivity of the energetic material. researcher.life

Table 1: Comparison of Energetic Properties

| Compound/Feature | Key Finding | Reference |

|---|---|---|

| N-Hydroxy Functionality | Increases oxygen balance and detonation velocity. | mdpi.com |

| Molecular Planarity | Enhances density of the energetic material. | rsc.org |

The nitrogen atoms of the tetrazole ring in this compound make it an excellent ligand for coordinating with metal ions. This has led to extensive research in coordination chemistry, resulting in the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). researchgate.netrsc.org These materials exhibit diverse structures, from two-dimensional layers to complex three-dimensional frameworks, depending on the coordination modes of the tetrazole ligand and the choice of the metal center. rsc.org

Researchers have synthesized and characterized a variety of coordination complexes with transition metals like copper, zinc, and cadmium. rsc.org The resulting structures are influenced by the versatile coordination possibilities of the tetrazole ring and other factors such as counterions and bridging ligands, which can affect the dimensionality and functionality of the final complex. rsc.org These coordination compounds are being explored for various applications, including luminescence. rsc.org The ability of 1-substituted-1H-tetrazoles to coordinate with metal atoms, such as Fe(II), exclusively through the N4 atom has also been a subject of detailed investigation. tuwien.at

Table 2: Examples of Tetrazole-Based Coordination Complexes

| Ligand Type | Metal Ion(s) | Resulting Structure | Potential Application | Reference |

|---|---|---|---|---|

| 3-((1H-tetrazol-5-yl) methyl) pyridine | Cu(II), Zn(II), Cd(II) | 2D and 3D frameworks | Luminescence | rsc.org |

| 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole | Co(II), Zn(II), Cd(II) | 2D layers forming 3D supramolecular architectures | Magnetic and fluorescent materials | rsc.org |

In polymer science, tetrazole derivatives are utilized as monomers for creating nitrogen-rich polymers. For example, 5-vinyl-1H-tetrazole is a monomer used in the synthesis of macromolecular compounds with high nitrogen content. researchgate.net These polymers can have applications in various fields, including as energetic materials.

A significant application lies in the formulation of polymer-bonded explosives (PBXs), where a tetrazole-based energetic material is embedded within a polymer matrix. researcher.life This approach improves the safety, stability, and mechanical properties of the explosive. Studies have investigated the binding energies between different polymeric binders (EVA, PVB, PVAc) and the crystal surfaces of tetrazole-based materials to optimize these formulations. researcher.life The addition of a binder has been shown to reduce moisture absorption and enhance the compressive strength of the resulting composite material. researcher.life

Development of Novel Therapeutic Applications

The tetrazole ring is recognized in medicinal chemistry as a bioisostere for the carboxylic acid group. rug.nl This means it can replace a carboxylic acid moiety in a drug molecule without significantly altering its biological activity, while potentially improving properties like metabolic stability and lipophilicity. rug.nl This characteristic is crucial for enhancing the ability of drug molecules to pass through cell membranes. rug.nl

This compound itself is used in the synthesis of the cephalosporin (B10832234) antibiotic, cefazolin. pharmaffiliates.com Beyond this, the broader class of tetrazole-containing compounds is being actively investigated for a range of therapeutic applications. Research has identified tetrazole scaffolds as activators of G protein-gated inwardly-rectifying potassium (GIRK) channels, which are potential targets for treating diseases of the central nervous system, including pain and epilepsy. nih.gov

Furthermore, tetrazole derivatives have been designed and synthesized as potent inhibitors of human arginase, an enzyme implicated in various diseases. rug.nl The diverse biological activities of tetrazoles extend to their use as potential anti-allergic, antihypertensive, antiviral, and antifungal agents. arkat-usa.org

Interdisciplinary Research Integrating this compound

The versatility of this compound and related compounds places them at the intersection of multiple scientific disciplines.

Materials Science and Chemistry: The development of energetic coordination compounds represents a synergy between coordination chemistry and materials science. These materials aim to stabilize sensitive energetic compounds while simultaneously enhancing their performance through complexation.

Organic Synthesis and Pharmacology: The design and synthesis of tetrazole-containing molecules for therapeutic purposes is a prime example of interdisciplinary research. It combines advanced organic synthesis techniques with pharmacological testing to develop new drug candidates with improved pharmacokinetic profiles. rug.nl For instance, multi-component reactions are being developed for the convenient and environmentally friendly synthesis of pharmacologically significant 1-substituted tetrazoles. arkat-usa.org

Polymer Chemistry and Engineering: The formulation of PBXs involves principles from both polymer science and chemical engineering. Understanding the interactions between the tetrazole-based energetic filler and the polymeric binder is crucial for engineering materials with tailored safety and mechanical properties. researcher.life

The future of research on this compound will likely see a greater convergence of these fields, leading to the creation of advanced materials with precisely controlled properties and the discovery of new therapeutic agents for a wide range of diseases.

Q & A

Q. Yield Optimization Table

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp. | 0–5°C (stepwise) | Prevents decomposition |

| Molar Ratio | 1:1.2 (tetrazole:chloroacetate) | Minimizes unreacted starting material |

| Base | Sodium hydride or K₂CO₃ | Enhances nucleophilicity |

Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

Q. Basic

- ¹H/¹³C NMR : Key signals include:

- Tetrazole proton : δ ~8.5–9.0 ppm (1H, singlet) .

- Methyl ester : δ ~3.7–3.9 ppm (3H, singlet) and δ ~170 ppm (ester carbonyl) .

- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch) and ~1560 cm⁻¹ (tetrazole ring) .

- Mass Spectrometry : Molecular ion peak at m/z 142 (C₄H₆N₄O₂⁺) .

How can researchers resolve contradictions in tautomeric forms observed in this compound derivatives?

Advanced

Tautomerism in tetrazole derivatives can lead to conflicting spectral data. To address this:

- 2D-NMR (HSQC, NOESY) : Maps proton-carbon correlations and spatial interactions to distinguish 1H- vs. 2H-tetrazole tautomers .

- X-ray crystallography : Resolves ambiguity by providing unambiguous bond lengths and angles (e.g., N–N distances in the tetrazole ring) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-311+G*) predict thermodynamic stability of tautomers .

Q. Example Workflow :

Acquire ¹⁵N NMR data to identify nitrogen hybridization states .

Compare experimental IR spectra with simulated spectra from computational models.

What challenges arise in crystallographic analysis of this compound, and how can they be mitigated?

Q. Advanced

Q. Software Tools :

- SHELX suite : For structure solution/refinement .

- ORTEP-3 : For thermal ellipsoid visualization and validating geometric parameters .

How do solvent and pH conditions affect the stability of this compound in aqueous systems?

Q. Advanced

- Hydrolysis risk : The ester group is prone to hydrolysis in basic (pH > 9) or acidic (pH < 3) conditions. Stabilization strategies:

- Use aprotic solvents (e.g., acetonitrile) for reactions .

- Add stabilizers like EDTA to chelate metal ions that catalyze degradation .

- Kinetic studies : Monitor degradation via HPLC (C18 column, UV detection at 254 nm) with a mobile phase of methanol/water (70:30) .

What synthetic modifications enhance the bioactivity of this compound derivatives?

Q. Advanced

Q. Case Study :

- Antimicrobial derivatives : Ethyl 2-cyclopropyl-1-methyl-1H-imidazole-4-carboxylate (analog) showed enhanced activity by increasing lipophilicity .

How can researchers validate the purity of this compound for pharmacological studies?

Q. Advanced

- HPLC-MS : Use a C18 column with 0.1% TFA in water/acetonitrile gradient. Purity >99% required for in vitro assays .

- Elemental analysis : Compare experimental C/H/N/O percentages with theoretical values (e.g., C 33.81%, H 4.26%, N 39.41%) .

- Thermogravimetric analysis (TGA) : Confirm absence of solvent residues or decomposition below 200°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.